Carbamic acid, butyl-, propyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl butylcarbamate can be synthesized through the reaction of 3-iodoprop-2-yn-1-ol with butyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of propyl butylcarbamate involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
Propyl butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert propyl butylcarbamate into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of propyl butylcarbamate.
Scientific Research Applications
Propyl butylcarbamate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of propyl butylcarbamate involves the inhibition of fungal growth by disrupting the cell membrane integrity of fungi. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to cell lysis and death . Additionally, it has been shown to inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl butylcarbamate include other carbamate-based biocides such as:
- Methylcarbamate
- Ethylcarbamate
- Phenylcarbamate
- Benzylcarbamate
Uniqueness
Propyl butylcarbamate is unique due to its high efficacy at low concentrations and its broad-spectrum antifungal activity. It is more effective against fungi compared to other carbamate-based biocides and is stable across a wide range of pH levels . This makes it a preferred choice in various industrial and personal care applications.
Biological Activity
Carbamic acid, butyl-, propyl ester, also known as propyl butylcarbamate, is a compound with significant biological activity, particularly in antifungal and antimicrobial applications. This article explores its biological mechanisms, efficacy, and potential applications based on diverse research findings.
This compound exhibits a unique profile of biological activity due to its ability to disrupt fungal cell membrane integrity. The primary mechanism involves inhibiting specific enzymes and pathways essential for fungal cell wall synthesis, leading to cell lysis and death .
Key Properties:
- Chemical Structure: Propyl butylcarbamate is characterized by its carbamate functional group, which enhances its reactivity with biological targets.
- Solubility: The compound is soluble in organic solvents, making it suitable for various formulations in industrial and medical applications.
Biological Activity
Research indicates that propyl butylcarbamate possesses broad-spectrum antifungal activity. It has been shown to be effective against various fungal strains at low concentrations, making it a valuable candidate for use in agricultural and medical settings.
Antifungal Efficacy:
- Fungi Targeted: The compound has demonstrated effectiveness against common pathogens such as Candida spp. and Aspergillus spp.
- Concentration-Dependent Activity: Studies show that lower concentrations of propyl butylcarbamate can effectively inhibit fungal growth without significant toxicity to human cells .
Case Studies
-
Antifungal Application in Agriculture:
- A study demonstrated that propyl butylcarbamate significantly inhibited the growth of Verticillium dahliae, a pathogenic fungus affecting crops. The compound suppressed fungal mycelium development by over 65% .
- The compound's application as a fungicide has been explored for protecting plants from various fungal diseases, showcasing its potential in sustainable agriculture.
-
Medical Applications:
- Research is ongoing into the use of propyl butylcarbamate in dermatological formulations aimed at treating fungal infections. Its low toxicity profile makes it an attractive option for topical applications.
- Clinical studies are being conducted to evaluate its efficacy in wound care products, where controlling microbial growth is crucial for healing.
Safety and Toxicology
The safety profile of propyl butylcarbamate has been assessed through various studies. It is generally considered to have low acute toxicity. For instance, a dermal sensitization study indicated no significant sensitization reactions at concentrations up to 0.32% .
Toxicological Data:
- Acute Toxicity: Classified as low risk based on animal studies.
- Chronic Exposure: Long-term exposure assessments suggest minimal risk when used within recommended guidelines .
Comparative Efficacy Table
Compound Name | Antifungal Activity (%) | Toxicity Level | Application Area |
---|---|---|---|
Propyl Butylcarbamate | 65% (against V. dahliae) | Low Acute Toxicity | Agriculture, Medicine |
Benzoxazolyl-2-carbamic Acid Ester | 65% | Moderate Toxicity | Plant Protection |
IPBC | 70% | Low Acute Toxicity | Industrial Preservative |
Properties
CAS No. |
100823-18-5 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
propyl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-9-8(10)11-7-4-2/h3-7H2,1-2H3,(H,9,10) |
InChI Key |
KJWVVSYDYGOFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCC |
Origin of Product |
United States |
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